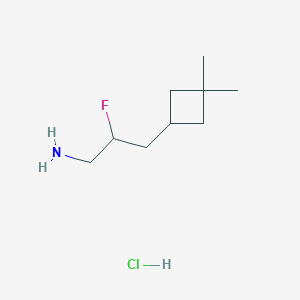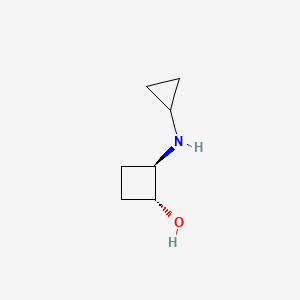
3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride
Overview
Description
The compound “3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride” is a chemical substance with the CAS Number: 1455037-07-6 . It is a solid substance with a molecular weight of 149.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15N.ClH/c1-7(2)3-6(4-7)5-8;/h6H,3-5,8H2,1-2H3;1H . This indicates that the compound contains a cyclobutyl ring with two methyl groups attached to one of the carbon atoms, and an amine group attached to a carbon atom adjacent to the cyclobutyl ring .Physical And Chemical Properties Analysis
This compound is a solid substance . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications
Synthesis and Characterization
The compound 3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride is utilized in the synthesis of various organic compounds, showcasing its role in chemical research. For instance, it's used as a precursor in the production of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, as demonstrated in a study which reported the preparation of these hydrochlorides from related acetylenes in yields of 39% and 25%, respectively. The study also explored the transformation of these compounds into new derivatives, highlighting the compound's versatility in synthetic chemistry (Kozhushkov et al., 2010). Additionally, a synthesis method for 3-fluoro-1-aminoadamantane, isolated as the hydrochloride, was developed, showcasing a three-step reaction sequence that is both convenient and rapid (Anderson et al., 1988).
Chemical Properties and Interactions
The compound's chemical properties and interactions with other substances are also a subject of research. A study on the recognition of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer demonstrated the selective recognition and transfer of certain hydrophilic compounds from aqueous solutions to organic media. This research sheds light on the compound's potential in the field of chemical separation and analysis (Sawada et al., 2000).
Analytical Chemistry Applications
In analytical chemistry, the compound has been utilized in developing methods for the determination of amino compounds. A study introduced a sensitive and mild method based on a condensation reaction for determining amino compounds, demonstrating the compound's role in enhancing the sensitivity and stability of analytical techniques (You et al., 2006).
properties
IUPAC Name |
3-(3,3-dimethylcyclobutyl)-2-fluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FN.ClH/c1-9(2)4-7(5-9)3-8(10)6-11;/h7-8H,3-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXVDODXCOKGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC(CN)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)


![trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1484827.png)
![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)
![1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1484829.png)

![trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484835.png)

![trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484838.png)